3-Hydroxy-2-nitrobenzaldehyde
Overview
Description
It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a nitro group at the second position on the benzene ring . This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-Hydroxy-2-nitrobenzaldehyde, also known as 2-Hydroxy-3-nitrobenzaldehyde or 3-Nitrosalicylaldehyde , is a chemical compound with the molecular formula
C7H5NO4C_7H_5NO_4C7H5NO4
. The primary targets of this compound are not explicitly mentioned in the available literature. However, it’s known that benzaldehyde derivatives can interact with various biological targets, influencing cellular processes.Mode of Action
Benzaldehyde derivatives are known to participate in various chemical reactions, such as enantioselective thioester aldol reactions . These reactions can be catalyzed by certain compounds, leading to changes in the target molecules.
Biochemical Pathways
Benzaldehyde derivatives are known to participate in reactions at the benzylic position , which could potentially influence various biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of oximes and hydrazones. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and can be used to modify or create new compounds with potential biological activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can act as a modulator of enzyme activity, affecting the function of key metabolic enzymes. Additionally, its interaction with cellular proteins can lead to changes in gene expression, potentially altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzyme activity. For example, the compound can form stable complexes with enzymes, altering their catalytic properties. This binding interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound can degrade under certain conditions, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can be metabolized through reduction reactions, where the nitro group is reduced to an amino group. This transformation can affect the compound’s activity and its interaction with other biomolecules. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context. For example, the compound may be targeted to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of salicylaldehyde. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound can also be extracted from natural sources, such as the leaves of Actephila merrilliana .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Alcohols or acids in the presence of acid catalysts.
Major Products Formed:
Reduction: 3-Hydroxy-2-aminobenzaldehyde.
Oxidation: 3-Hydroxy-2-nitrobenzoic acid.
Substitution: 3-Alkoxy-2-nitrobenzaldehyde or 3-Acyl-2-nitrobenzaldehyde.
Scientific Research Applications
3-Hydroxy-2-nitrobenzaldehyde has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
2-Hydroxy-3-nitrobenzaldehyde: Similar structure but with the hydroxyl and nitro groups swapped.
3-Hydroxy-4-nitrobenzaldehyde: The nitro group is at the fourth position instead of the second.
2-Hydroxy-5-nitrobenzaldehyde: The nitro group is at the fifth position instead of the second.
Uniqueness: 3-Hydroxy-2-nitrobenzaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways and applications .
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSNHKTXYJZXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548518 | |
Record name | 3-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42123-33-1 | |
Record name | 3-Hydroxy-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42123-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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